1-Benzyl-3-(phenylsulfonyl)pyrrolidine
CAS No.: 101767-83-3
Cat. No.: VC20739188
Molecular Formula: C17H19NO2S
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101767-83-3 |
---|---|
Molecular Formula | C17H19NO2S |
Molecular Weight | 301.4 g/mol |
IUPAC Name | 3-(benzenesulfonyl)-1-benzylpyrrolidine |
Standard InChI | InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 |
Standard InChI Key | OTTOUOKAVIJSMY-UHFFFAOYSA-N |
SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Chemical Identity and Structural Characteristics
1-Benzyl-3-(phenylsulfonyl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol. The structure consists of a five-membered pyrrolidine ring substituted at the nitrogen (position 1) with a benzyl group and at position 3 with a phenylsulfonyl group .
Molecular Structure
The compound's structure can be characterized by three key components:
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A central pyrrolidine ring (five-membered nitrogen heterocycle)
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A benzyl group (C6H5CH2-) attached to the nitrogen atom
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A phenylsulfonyl group (C6H5SO2-) at the 3-position of the pyrrolidine ring
This arrangement creates a molecule with multiple functional centers that can participate in various chemical reactions and potentially interact with biological targets.
Chemical Identifiers
The compound is recognized through various systematic naming conventions and identifiers:
Identifier Type | Value |
---|---|
CAS Number | 101767-83-3 |
IUPAC Name | 3-(benzenesulfonyl)-1-benzylpyrrolidine |
InChI | InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 |
InChIKey | OTTOUOKAVIJSMY-UHFFFAOYSA-N |
SMILES | C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine is influenced by three key functional regions:
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The tertiary amine nitrogen of the pyrrolidine ring, which can act as a weak base
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The sulfonyl group (SO2), which is electron-withdrawing and can participate in nucleophilic reactions
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The aromatic rings, which can undergo electrophilic aromatic substitution reactions
These structural features contribute to the compound's potential to participate in a diverse range of chemical transformations.
Synthetic Approaches
Analogous Sulfonylation Reactions
The preparation of structurally similar compounds provides insight into potential synthetic methods. For example, the synthesis of 1-(phenylsulfonyl)pyrrolidine involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions :
For 1-Benzyl-3-(phenylsulfonyl)pyrrolidine, a more complex synthetic approach would be required, potentially involving:
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Preparation of 3-hydroxypyrrolidine
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Protection of the nitrogen with a benzyl group
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Conversion of the hydroxyl group to a suitable leaving group
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Displacement with a suitable sulfur nucleophile
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Oxidation of the resulting sulfide to a sulfone
Reaction Conditions
Based on related sulfonylation reactions, typical conditions might include:
Parameter | Typical Conditions |
---|---|
Solvent | Dichloromethane or THF |
Temperature | 0°C to room temperature |
Base | Triethylamine or pyridine |
Reaction Time | 4-8 hours |
Purification | Column chromatography |
These conditions would need to be optimized specifically for 1-Benzyl-3-(phenylsulfonyl)pyrrolidine synthesis.
Spectroscopic Characterization
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak at m/z 301, corresponding to the molecular weight of C17H19NO2S, with fragmentation patterns reflecting the loss of the benzyl group or cleavage of the sulfonyl group.
Biological Significance and Applications
Structure-Activity Relationships
The presence of both a benzyl group and a phenylsulfonyl group on the pyrrolidine ring creates a molecule with:
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Enhanced lipophilicity from the aromatic rings
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Hydrogen bond acceptor capabilities via the sulfonyl group
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Potential for π-π stacking interactions through the aromatic rings
These features may contribute to specific binding interactions with biological targets, though no specific biological activities for 1-Benzyl-3-(phenylsulfonyl)pyrrolidine are reported in the available sources.
Related Compounds and Structural Analogs
Pyrrolidine Derivatives
Several structurally related compounds provide context for understanding 1-Benzyl-3-(phenylsulfonyl)pyrrolidine:
Comparative Analysis
The structural variations among these related compounds affect their physical properties, chemical reactivity, and potential biological activities. For example, the presence of the benzyl group at the nitrogen in 1-Benzyl-3-(phenylsulfonyl)pyrrolidine likely enhances its lipophilicity compared to 1-(phenylsulfonyl)pyrrolidine, potentially affecting its membrane permeability in biological systems.
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